molecular formula C13H13N3O2S B2427216 N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1207055-22-8

N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2427216
CAS No.: 1207055-22-8
M. Wt: 275.33
InChI Key: ZZNIRXHCUAXLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a benzamide group linked to a 3-methylisothiazol-5-yl moiety through an amino-oxoethyl bridge. Its unique structure imparts specific chemical and biological properties that make it valuable for scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a FoxO1 agonist, downregulating the levels of amyloid-beta peptides by inhibiting BACE1, which is involved in the pathogenesis of Alzheimer’s disease . This interaction leads to a reduction in amyloid-beta levels, potentially mitigating the progression of neurodegenerative diseases.

Comparison with Similar Compounds

N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2-thiazol-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-7-12(19-16-9)15-11(17)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNIRXHCUAXLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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